
(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is a compound with a unique structure and properties. It is a member of the class of compounds known as enones, which are characterized by a double bond between two carbon atoms and a carbonyl group. This compound has been studied extensively due to its potential applications in the fields of synthetic organic chemistry and medicinal chemistry.
Aplicaciones Científicas De Investigación
(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been studied extensively due to its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. This compound has been used as a model compound for the study of the reactivity of enones, as well as for the development of new synthetic methods for the synthesis of enones. Additionally, this compound has been used as a model compound for the study of the mechanism of action of various pharmaceutical agents. Furthermore, this compound has been studied for its potential as an anti-cancer agent, as well as for its potential as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is not yet fully understood. However, it is known that this compound has a high affinity for certain receptors in the body, such as the estrogen receptor and the androgen receptor. It is also known that this compound can bind to certain enzymes, such as cyclooxygenase-2, and can inhibit their activity. This inhibition of enzyme activity is thought to be responsible for the anti-inflammatory and anti-cancer effects of this compound.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an anti-inflammatory agent, as well as an anti-cancer agent. Additionally, this compound has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. Furthermore, this compound has been shown to have a positive effect on the immune system, as well as a positive effect on bone metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and can be obtained in high purity. Additionally, this compound has a wide range of potential applications in the fields of synthetic organic chemistry and medicinal chemistry. However, there are also some limitations to the use of this compound in laboratory experiments. This compound is relatively expensive, and its reactivity can be difficult to control. Furthermore, this compound can be toxic if not handled properly.
Direcciones Futuras
There are several potential future directions for research involving (2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one. One potential direction is the exploration of new synthesis methods for this compound. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective pharmaceutical agents. Furthermore, further research into the biochemical and physiological effects of this compound could lead to the development of more effective treatments for diseases such as cancer and inflammation. Finally, further research into the potential applications of this compound could lead to new discoveries in the fields of synthetic organic chemistry and medicinal chemistry.
Métodos De Síntesis
The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been studied extensively by various researchers. The most common method of synthesis involves the reaction of 3,4-dimethylphenylmagnesium bromide with 2-fluorophenylprop-2-en-1-one in the presence of a catalytic amount of palladium. This method yields the desired compound in good yields and with high purity. Other methods of synthesis have also been explored, such as the reaction of 3,4-dimethylphenylmagnesium bromide with 2-fluorophenylprop-2-en-1-one in the presence of a catalytic amount of nickel, as well as the reaction of 3,4-dimethylphenylmagnesium bromide with 2-fluorophenylprop-2-en-1-one in the presence of a catalytic amount of copper.
Propiedades
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO/c1-12-7-8-15(11-13(12)2)17(19)10-9-14-5-3-4-6-16(14)18/h3-11H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGSGCPMJCMUTC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)
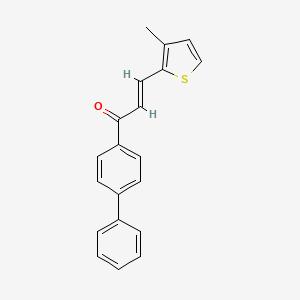
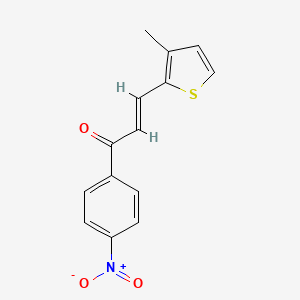

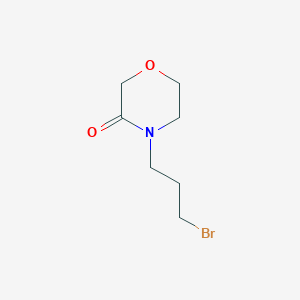
![4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one](/img/structure/B6355187.png)
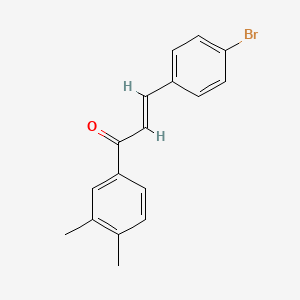
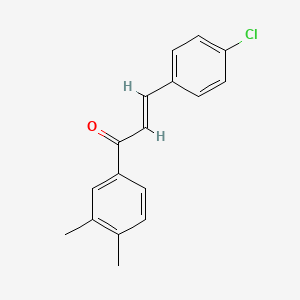
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)

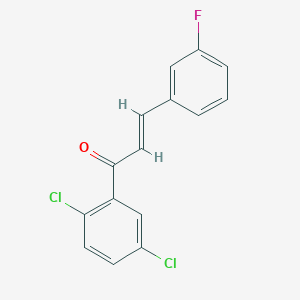
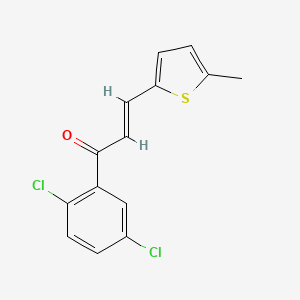
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B6355238.png)